4-(3-Butenyloxy)benzonitrile
Overview
Description
“4-(3-Butenyloxy)benzonitrile” is a chemical compound with the molecular formula C11H11NO . It is a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .Chemical Reactions Analysis
The chemical reactions involving benzonitrile derivatives are complex and can involve various steps . For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride involves the formation of benzaldoxime, followed by the dehydration of in situ generated benzaldoxime to benzonitrile .Physical And Chemical Properties Analysis
Benzonitrile is a colorless chemical compound with a sweet almond odor . It is used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .Scientific Research Applications
Electrolyte Additives for High Voltage Lithium Ion Batteries
A study explored the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This compound significantly improved the cyclic stability of the battery, demonstrating its potential as an effective additive in battery technology (Huang et al., 2014).
Liquid Crystalline Behavior and Photophysical Properties
Another research focused on a series of luminescent benzonitriles with potential as mesogens, which are compounds that exhibit liquid crystalline behavior. These compounds showed promising properties for applications in materials science, particularly in the development of displays and optical devices (Ahipa et al., 2014).
Corrosion Inhibition
Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acid medium. These compounds exhibited excellent corrosion inhibition efficiency, showcasing their potential in materials protection and preservation (Chaouiki et al., 2018).
Safety And Hazards
Future Directions
The future directions in the research of benzonitrile derivatives involve the development of green synthesis methods . The use of ionic liquid as a recycling agent has been proposed as a novel green synthetic route . This method is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
properties
IUPAC Name |
4-but-3-enoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2,4-7H,1,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAVQKUTUYWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553519 | |
Record name | 4-[(But-3-en-1-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butenyloxy)benzonitrile | |
CAS RN |
115022-60-1 | |
Record name | 4-[(But-3-en-1-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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